molecular formula C9H13F6N3O6S2 B8204578 1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide

1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B8204578
M. Wt: 437.3 g/mol
InChI Key: CJJJLUVYFXOOSP-UHFFFAOYSA-N
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Description

1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide is a useful research compound. Its molecular formula is C9H13F6N3O6S2 and its molecular weight is 437.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Separation Processes : Ionic liquids like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide have been used for separating benzene from hexane, demonstrating promising selectivity and solute distribution ratios (Gonzalez et al., 2012).

  • Enhanced Selectivity in Liquid-Liquid Separations : The addition of a hydroxyl group to the imidazolium cation can significantly enhance the selectivity of the ionic liquid in aliphatic/aromatic separations (Ebrahimi et al., 2014).

  • Coordination Chemistry : These compounds, including bis(trifluoromethylsulfonyl)imide anions and 1,3-ethylmethylimidazolium cations, can stabilize monomeric ligand deficient transition metal complexes through various binding modes (Williams et al., 2005).

  • Liquid Crystalline Phases : The 1-alkyl-3-methylimidazolium salts form unique crystalline and liquid crystalline phases, influenced by the nature of the anion (Bradley et al., 2002).

  • Polymer Electrolytes : Ionic imidazolium-based polymer networks exhibit high conductivity and mechanical stability, making them promising candidates for solid polymer electrolytes (Shaplov et al., 2009).

  • Modeling of Liquid-Liquid Equilibria : The NRTL and UNIQUAC models have been used to accurately correlate ternary systems involving water, 2-propanol, and 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquids (Liu et al., 2016).

  • Crystal Structure Analysis : Studies on new imidazolium triflimide protic ionic liquids revealed interesting aspects of their crystal structures, including short interionic contacts and hydrogen bonding (Bentivoglio et al., 2009).

  • Electrochemical Properties : Research has shown that PEDOT films grown in imidazolium ionic liquids have high n-doping currents and rates of ion exchange during redox switching, compared to those in molecular solvents (Sandoval et al., 2014).

  • Novel Sorbents : "Frozen" ionic liquids based on bis(trifluoromethylsulfonyl)imide show promise as sorbents for solid-phase microextraction of certain compounds (Pang et al., 2017).

  • Electrolytes for Energy Storage : Studies on the LiTFSI/C2C2imTFSI electrolyte system with anatase TiO2 nanotube array electrodes have shown improved performance in lithium-ion batteries (Vraneš et al., 2019).

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1,3-diethoxyimidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2O2.C2F6NO4S2/c1-3-10-8-5-6-9(7-8)11-4-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJJLUVYFXOOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C=C[N+](=C1)OCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F6N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide
Reactant of Route 2
1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide
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1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide
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1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide
Reactant of Route 5
1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide
Reactant of Route 6
1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide

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